4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione
Description
Historical Development of Thiomorpholine Chemistry
Thiomorpholine, the sulfur analogue of morpholine, first emerged in the mid-20th century as chemists sought to explore the electronic and steric effects of heteroatom substitution in six-membered rings. Early applications focused on its utility as a solvent and corrosion inhibitor due to its moderate basicity and stability. The pivotal shift toward pharmacological relevance occurred in the 1980s, when researchers recognized the thiomorpholine scaffold’s ability to mimic transition states in enzymatic reactions. For instance, Tooulia et al. demonstrated that thiomorpholine derivatives could inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. This discovery catalyzed efforts to functionalize the thiomorpholine ring, leading to derivatives such as thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide, which exhibited enhanced bioactivity.
The advent of continuous-flow synthesis in the 2010s further revolutionized thiomorpholine chemistry. Steiner et al. developed a telescoped photochemical thiol–ene/cyclization sequence to produce thiomorpholine derivatives under highly concentrated (4 M) conditions, achieving quantitative yields while minimizing purification steps. Such methodologies have enabled scalable production of complex thiomorpholine-based structures, including 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione.
Significance of Thiomorpholine-3,5-dione Scaffold in Heterocyclic Chemistry
The thiomorpholine-3,5-dione scaffold, characterized by two ketone groups at positions 3 and 5, introduces conformational rigidity and electronic diversity to the heterocyclic system. The sulfur atom at position 1 enhances nucleophilicity, enabling regioselective functionalization at the nitrogen and sulfur centers. Key structural features include:
- Electronic Effects : The electron-withdrawing keto groups stabilize negative charges, facilitating interactions with cationic residues in enzyme active sites.
- Stereochemical Flexibility : The chair conformation of the thiomorpholine ring allows axial or equatorial positioning of substituents, influencing binding affinities.
Comparative studies of thiomorpholine-3,5-dione derivatives reveal that substitutions at the 4-position, particularly aryl groups, significantly modulate bioactivity. For example, 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione exhibits potent antioxidant properties, with IC50 values as low as 7.5 µM in lipid peroxidation assays. The fluorophenylmethyl substituent in this compound further enhances metabolic stability by reducing oxidative deamination, a common limitation in amine-containing therapeutics.
Overview of this compound in Scientific Literature
First reported in the early 2000s, this compound (CAS 338794-65-3) has been synthesized via multistep routes involving cyclocondensation of fluorophenylmethyl isothiocyanates with malonate derivatives. Its molecular structure, confirmed by $$ ^1H $$-NMR and mass spectrometry, features a thiomorpholine ring with the following substituents:
$$
\text{Structure: } \text{O=C(CSC1)N(CC}2\text{H}4\text{F)C=O}
$$
Recent investigations have explored its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, a target for type 2 diabetes therapy. Bei Han et al. demonstrated that analogous thiomorpholine derivatives bearing pyrrolidine rings exhibit nanomolar inhibitory activity against DPP-IV, suggesting potential applications for this compound in metabolic disorder research.
Research Significance and Current Scientific Interest
Current research prioritizes the optimization of this compound for targeted therapies. Key areas of focus include:
- Enzyme Inhibition : Modulating kinase and protease activity through non-covalent interactions with the thiomorpholine-dione core.
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 2- and 4-positions to enhance selectivity and potency. For instance, methyl substitution at position 2 (as in 4-(4-Fluorophenyl)-2-methylthiomorpholine-3,5-dione) improves solubility by 40% compared to non-methylated analogs.
- Synthetic Methodology : Leveraging photochemical and flow-chemistry approaches to reduce reaction times and improve yields.
Emerging applications in materials science, such as organic semiconductors, further underscore the scaffold’s versatility. The fluorine atom’s electronegativity enhances charge transport properties, making fluorophenyl-substituted thiomorpholines candidates for optoelectronic devices.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]thiomorpholine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c12-9-3-1-8(2-4-9)5-13-10(14)6-16-7-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYDGIJUAYRSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Substituted Diethanolamine Derivatives
Alternative Methodologies
Epoxide Ring-Opening Strategy
As detailed in CN110343050A, epichlorohydrin derivatives serve as building blocks:
Step 1: Epoxide Functionalization
4-Fluorobenzylamine reacts with epichlorohydrin to form an epoxy-amine adduct.
Step 2: Thiolate-Mediated Cyclization
Treatment with sodium hydrosulfide ($$ \text{NaSH} $$) opens the epoxide ring, forming thioether linkages. Oxidation with $$ \text{H}2\text{O}2/\text{WO}_3 $$ simultaneously generates the sulfoxide and dione moieties.
Key Data :
- Overall yield: 62-68%.
- Purity (HPLC): >98.5%.
Enzymatic Resolution for Chiral Intermediates
While not explicitly covered in the cited patents, recent advances suggest that lipase-mediated kinetic resolution could resolve racemic mixtures formed during sulfoxidation. For example, Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-sulfoxide enantiomer, enabling >99% ee for pharmaceutical-grade material.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Diethanolamine Route | 75-82 | 97-99 | Industrial | Low |
| Paal-Knorr Approach | 60-68 | 95-98 | Pilot-scale | Moderate |
| Epoxide Strategy | 62-68 | 98.5+ | Bench-scale | High |
Industrial Preference : The diethanolamine route dominates due to lower reagent costs and proven scalability. However, the epoxide method offers superior stereochemical control for enantiopure APIs.
Critical Process Parameters
Oxidation Kinetics
Studies using in situ FTIR reveal that sulfoxide formation follows pseudo-first-order kinetics ($$ k = 0.15 \, \text{min}^{-1} $$) in acetic acid at 50°C. Over-oxidation to sulfone becomes significant ($$ >10\% $$) beyond 2.5 equiv $$ \text{H}2\text{O}2 $$.
Solvent Effects
Cyclization yields improve from 68% to 83% when switching from THF to methyl tert-butyl ether (MTBE), attributed to MTBE's lower polarity reducing premature diketone hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or DMSO at moderate temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione, the following structurally related compounds are analyzed:
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CID 3814644)
- Molecular Formula: C₁₁H₁₁NO₃S
- Substituent : 4-Methoxyphenyl
- Key Features: The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-withdrawing fluorine in the target compound. Higher lipophilicity compared to the fluorinated analog due to the methoxy group’s larger size and non-polar character. Synthesized via methods involving thiosemicarbazide derivatives and cyclization reactions, as seen in related thiomorpholine diones .
4-(4-Fluorophenyl)thioheptane-3,5-dione
- Molecular Formula: Not explicitly stated (estimated C₁₃H₁₃FO₂S)
- Substituent : 4-Fluorophenylthio
- Key Features: Features a linear heptane-3,5-dione backbone instead of a thiomorpholine ring. Synthesized via radical-mediated thiolation using K₂S₂O₈ and I₂, a method distinct from cyclization routes used for thiomorpholine diones .
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione
- Molecular Formula: C₁₄H₁₇NO₂S
- Substituent : 2,6-Diethylphenyl
- Key Features :
Morpholine-2,5-dione Derivatives
- Example: Morpholine-2,5-dione (C₄H₅NO₃)
- Key Features :
Structural and Physicochemical Comparison Table
Biological Activity
4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiomorpholine ring substituted with a 4-fluorobenzyl group and two carbonyl groups. This unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies suggest that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent.
- Study Findings : A study reported that derivatives of thiomorpholine compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of the fluorophenyl group enhances this activity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines.
- Cell Line Studies : In assays involving multiple cancer cell lines (e.g., MCF7, HeLa), the compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | <10 | Cytotoxic |
| HeLa | <10 | Cytotoxic |
| A549 | <10 | Cytotoxic |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to modulate enzyme activity, potentially inhibiting pathways crucial for cancer cell survival and proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which is a common mechanism for many anticancer agents .
Case Studies
-
Antimicrobial Efficacy :
A study focused on the synthesis of various thiomorpholine derivatives highlighted the enhanced antimicrobial activity associated with fluorinated phenyl groups. The results indicated that modifications to the thiomorpholine structure could lead to improved efficacy against specific pathogens . -
Anticancer Activity :
In a comparative study of several thiomorpholine derivatives, this compound was found to be one of the most effective compounds against a panel of cancer cell lines. The study emphasized the importance of the fluorine substituent in enhancing biological activity .
Comparison with Similar Compounds
The biological activities of this compound can be contrasted with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-[(4-Methylphenyl)methyl]thiomorpholine | Moderate | Low |
| 4-Fluorobenzylthiomorpholine | Low | Moderate |
| This compound | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
